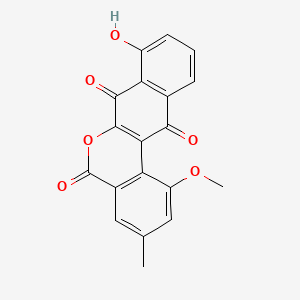
Antibiotic WS5995A
Descripción general
Descripción
Métodos De Preparación
The synthesis of Antibiotic WS5995A involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Antibiotic WS5995A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
WS5995A exhibits broad-spectrum antibacterial activity. Research indicates that it is effective against several pathogenic bacteria, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
Table 1: Antibacterial Efficacy of WS5995A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A study conducted on multidrug-resistant Staphylococcus aureus isolates demonstrated that WS5995A significantly reduced bacterial viability in vitro. The compound was tested against clinical isolates that had shown resistance to conventional antibiotics. Results indicated a reduction in bacterial counts by more than 99% at concentrations below those typically required for traditional antibiotics.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has also explored the synergistic effects of WS5995A when combined with other antibiotics. A combination therapy involving WS5995A and vancomycin showed enhanced efficacy against resistant Staphylococcus aureus, suggesting that this combination could be a viable strategy for treating infections caused by resistant strains.
Clinical Applications
The potential clinical applications of WS5995A extend beyond direct antibacterial effects. Its properties make it suitable for:
- Coatings for Medical Implants : Due to its effectiveness against biofilm-forming bacteria, WS5995A can be utilized as an antibacterial coating for medical devices, reducing the risk of implant-associated infections.
- Topical Formulations : Given its safety profile in preliminary studies, there is potential for developing topical formulations for treating skin infections.
Future Research Directions
Ongoing research is necessary to further elucidate the pharmacokinetics and safety profile of WS5995A. Investigations into its effectiveness in vivo and its potential side effects are critical for advancing this compound toward clinical use.
Table 2: Future Research Areas for WS5995A
| Research Area | Description |
|---|---|
| Pharmacokinetics | Study absorption, distribution, metabolism, and excretion (ADME) |
| Safety Profile | Evaluate toxicity and side effects in animal models |
| Combination Therapies | Investigate synergistic effects with existing antibiotics |
Mecanismo De Acción
The mechanism of action of Antibiotic WS5995A involves its interaction with specific molecular targets. For instance, it has been identified as an inducible nitric oxide synthase (iNOS) inhibitor, which suggests its potential role in modulating inflammatory responses . The pathways involved in its mechanism of action are complex and may vary depending on the biological context.
Comparación Con Compuestos Similares
Antibiotic WS5995A can be compared with other similar compounds, such as indole derivatives and naphthyridines. These compounds share some structural similarities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific molecular structure and its potential as an antimicrobial agent.
Propiedades
Número CAS |
76191-51-0 |
|---|---|
Fórmula molecular |
C19H12O6 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
Clave InChI |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Key on ui other cas no. |
76191-51-0 |
Sinónimos |
WS 5995A WS-5995 A |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














